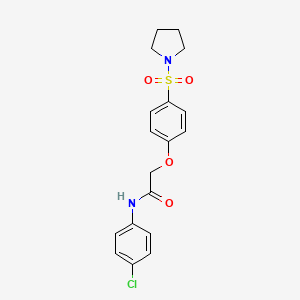
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as IMI, is a widely used herbicide that has been extensively studied for its chemical and biological properties. IMI is a member of the triazolopyrimidine family of herbicides and is known for its broad-spectrum activity against a wide range of weeds.
Aplicaciones Científicas De Investigación
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including both monocots and dicots. In addition to its use as a herbicide, this compound has also been studied for its potential as a pharmaceutical agent, with some studies suggesting that it may have anti-cancer properties.
Mecanismo De Acción
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of reactive oxygen species, and the disruption of cell membrane integrity. In addition, this compound has been shown to have some toxic effects on non-target organisms, including mammals and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its broad-spectrum activity against a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, one of the major limitations of using this compound is its potential toxicity to non-target organisms, which requires careful management and disposal of laboratory waste.
Direcciones Futuras
There are a number of potential future directions for research on N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of new and more efficient synthesis methods, the identification of new and more effective herbicidal targets, and the study of this compound's potential as a pharmaceutical agent. In addition, there is a need for further research on the potential environmental impacts of this compound, including its effects on non-target organisms and its potential for bioaccumulation in the food chain.
Métodos De Síntesis
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a variety of methods, including the reaction of 4-amino-2-nitroaniline with isopropyl isocyanate and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide and requires careful control of temperature and reaction conditions to obtain the desired product in high yield and purity.
Propiedades
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7(2)13-10-5-4-9(6-11(10)16(17)18)12-14-8(3)15-19-12/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOCNJVZRIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)

![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)





